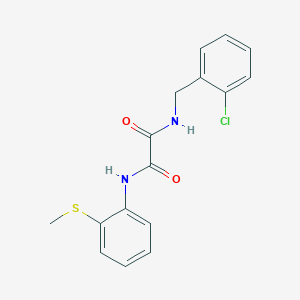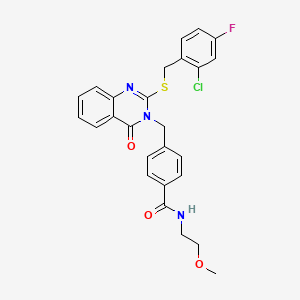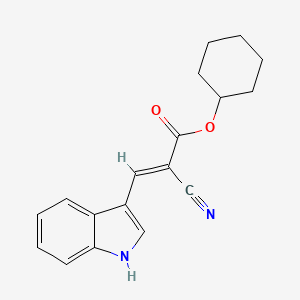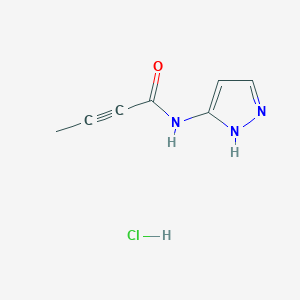
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride, also known as PBTA hydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases and carbonic anhydrases. Furthermore, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have anticancer activity in vitro, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to inhibit histone deacetylases, which are enzymes that play a role in gene expression and protein function. Additionally, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to inhibit carbonic anhydrases, which are enzymes that play a role in pH regulation and ion transport.
Biochemical and Physiological Effects:
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. Additionally, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the development of new therapies for a wide range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride is its potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying enzyme function and regulation. Additionally, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have anticancer activity in vitro, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride. One area of interest is the development of new cancer therapies based on the anticancer activity of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride and its effects on various signaling pathways and cellular processes. Finally, the development of new synthetic methods for N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride could help to overcome some of the limitations associated with its low solubility.
Méthodes De Synthèse
The synthesis of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride involves the reaction of 1H-pyrazole-5-carboxylic acid with propargyl chloride, followed by the reaction of the resulting product with hydroxylamine hydrochloride. The final product is obtained by the reaction of the intermediate with hydrochloric acid. This synthesis method has been well established in the literature, and the resulting product has been characterized using various analytical techniques.
Propriétés
IUPAC Name |
N-(1H-pyrazol-5-yl)but-2-ynamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c1-2-3-7(11)9-6-4-5-8-10-6;/h4-5H,1H3,(H2,8,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYNJJFUOCMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=NN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)
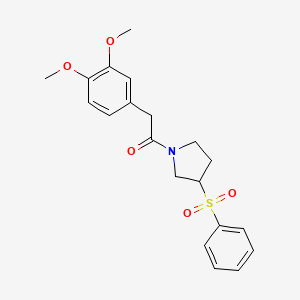
![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)
![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)
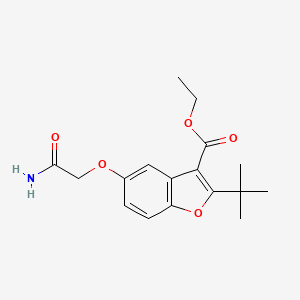
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)
![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)
![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)
